molecular formula C16H13NO4S B3014423 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1704674-08-7

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3014423
CAS No.: 1704674-08-7
M. Wt: 315.34
InChI Key: CEECSWGCLRZZKO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene-4-one core substituted at the 2-position with a carboxamide group. The carboxamide side chain features a hydroxyethyl moiety linked to a thiophene ring. Coumarins are renowned for their diverse bioactivities, including anticoagulant, anticancer, and antimicrobial properties, which are often modulated by substituent variations .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c18-11-8-14(21-13-5-2-1-4-10(11)13)16(20)17-9-12(19)15-6-3-7-22-15/h1-8,12,19H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEECSWGCLRZZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane as the coupling partner.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide, followed by hydrolysis to yield the hydroxyethyl group.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Halogenating agents (e.g., NBS for bromination), nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of a carbonyl group from the hydroxyethyl group.

    Reduction: Formation of a hydroxyl group from the carbonyl group in the chromene core.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that chromene derivatives exhibit potent anticancer properties. N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, through the activation of intrinsic apoptotic pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis . This property makes it a potential candidate for developing new antibacterial agents.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized to create various heterocyclic compounds through cyclization reactions, which are valuable in drug discovery . The compound's functional groups enable further modifications, making it a key intermediate in synthesizing more complex molecules.

Photonic Materials

The unique optical properties of chromene derivatives have led to their application in the development of photonic materials. Studies have shown that this compound can be incorporated into polymer matrices to enhance light absorption and emission characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) .

Case Studies

Study TitleFindingsReference
Anticancer Properties of Chromene DerivativesInduced apoptosis in breast and lung cancer cells; effective against multiple cell lines
Antimicrobial Activity AssessmentSignificant inhibition of bacterial growth; potential for new antibiotics
Synthesis of Heterocyclic CompoundsUtilized as a key intermediate for synthesizing novel heterocycles
Development of Photonic MaterialsEnhanced optical properties when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The compound’s uniqueness lies in its thiophene and hydroxyethyl substituents. Below is a comparative analysis with similar coumarin derivatives:

Table 1: Structural Comparison of Coumarin Derivatives
Compound Name Core Structure Substituents at Position 2/3 Key Functional Groups Reference
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide 4-Oxo-4H-chromene 2-carboxamide with thiophen-2-yl-hydroxyethyl Thiophene, hydroxyl, carboxamide Target
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo-2H-chromene 3-carboxamide with 4-methoxyphenethyl Methoxyphenyl, carboxamide
Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate 2-Oxo-2H-chromene 4-oxyacetate ethyl ester Ester, ether
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 4-Oxo-4H-chromene (6-methyl) 3-thiazolidinone linked to furan-2-carboxamide Thiazolidinone, furan, methyl

Pharmacological and Physicochemical Implications

Electronic and Solubility Profiles
  • Thiophene vs. However, thiophene’s lower polarity may reduce aqueous solubility relative to oxygen-containing heterocycles.
  • Hydroxyethyl vs. Methoxyphenethyl : The hydrophilic hydroxyethyl group in the target compound likely improves solubility compared to the lipophilic 4-methoxyphenethyl substituent in . This could enhance bioavailability in polar biological environments.
Bioactivity Trends
  • Carboxamide Position : The 2-carboxamide substitution (target compound) vs. 3-carboxamide () alters steric and electronic interactions with enzyme active sites. For example, 3-carboxamide coumarins are often associated with stronger antiproliferative activity due to optimized hydrogen bonding .
  • Thiazolidinone and Triazole Analogues: Compounds like incorporate rigid heterocycles (thiazolidinone) that may confer conformational stability, enhancing target binding affinity. However, such groups can also increase metabolic instability.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 hydroxy 2 thiophen 2 yl ethyl 4 oxo 4H chromene 2 carboxamide\text{N 2 hydroxy 2 thiophen 2 yl ethyl 4 oxo 4H chromene 2 carboxamide}

This structure incorporates a chromene core, which is known for its pharmacological potential, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. A study evaluating various derivatives of chromene found that compounds with similar structures exhibited significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
7b0.220.25Bactericidal
100.500.75Bacteriostatic
130.350.40Bactericidal

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds, with lower values demonstrating higher potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. A study reported that derivatives showed moderate antifungal effects against Candida species, with MIC values ranging from 31.2 to 62.5 µg/mL .

Table 2: Antifungal Activity Against Candida Species

CompoundMIC (µg/mL)Activity Type
A31.2Moderate
B62.5Moderate

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to disrupt bacterial protein synthesis, leading to cell death.
  • Biofilm Disruption : The compound has demonstrated significant antibiofilm activity, which is crucial in treating chronic infections associated with biofilm-forming bacteria .
  • Synergistic Effects : When tested in combination with standard antibiotics like ciprofloxacin, the compound exhibited synergistic effects, reducing MIC values significantly .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various chromene derivatives, including this compound. The results indicated that this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, showcasing its potential for treating biofilm-associated infections .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests revealed that this compound exhibited low toxicity towards mammalian cells, with IC50 values exceeding 60 µM, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic protocols for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how can purity be optimized during crystallization?

  • Methodological Answer : The synthesis typically involves coupling a chromene-2-carboxylic acid derivative with a hydroxyethylthiophene amine under reflux conditions. For example, a similar compound (N-aryl thiophene carboxamide) was synthesized by reacting 2-thiophenecarbonyl chloride with aniline derivatives in acetonitrile under reflux, followed by solvent evaporation to yield crystalline products . Purification can be achieved via silica gel column chromatography using gradients of n-hexane/ethyl acetate (e.g., 8:2 ratio) . For crystallization, slow evaporation of polar aprotic solvents (e.g., DMSO:water mixtures) improves crystal quality and purity . Full characterization, including yields, melting points, and spectroscopic data (NMR, IR), should be reported to validate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Essential techniques include:
  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous chromene and thiophene derivatives. For instance, the chromene carbonyl typically resonates near δ 170–175 ppm, while thiophene protons appear between δ 6.5–7.5 ppm .
  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650–1680 cm⁻¹) and hydroxyl groups (broad O–H stretch ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
    Cross-referencing with literature data for similar compounds (e.g., furan or phenyl analogs) aids in accurate assignment .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound, and what challenges arise in refinement?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding (e.g., N–H⋯O or O–H⋯S) and π-stacking interactions. For example, in N-aryl thiophene carboxamides, weak C–H⋯O/S interactions stabilize crystal packing . Challenges include:
  • Refinement of disordered moieties : Use restraints for thermal parameters in software like SHELXL .
  • Hydrogen atom placement : Position geometrically idealized H-atoms with C–H distances of 0.95 Å and refine freely for NH/O–H groups .
  • Handling twinning : Apply twin-law matrices in refinement protocols for non-merohedral twinning .

Q. What computational approaches predict the compound’s electronic properties, and how do they align with experimental data?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution . For chromene-thiophene hybrids, the electron-withdrawing carbonyl group lowers LUMO energy, enhancing electrophilic reactivity. Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values to validate electronic transitions . Discrepancies may arise from solvent effects or crystal packing forces not accounted for in gas-phase calculations.

Q. How should researchers design experiments to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Control for assay conditions : Standardize solvent (DMSO concentration ≤1%), cell lines, and incubation times .
  • Dose-response curves : Use at least six concentrations to calculate IC50/EC50 values and assess reproducibility .
  • Mechanistic studies : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking to correlate activity with structural motifs. For instance, thiophene substituents may enhance binding to hydrophobic enzyme pockets .
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates .

Q. What strategies optimize the thiophene-chromene scaffold for enhanced bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent variation : Introduce electron-donating groups (e.g., –OCH3) on the chromene ring to modulate electron density and solubility .
  • Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to assess impact on target binding .
  • Hybridization : Conjugate with pharmacophores like oxadiazoles or triazoles to exploit synergistic effects .
  • In silico screening : Perform molecular dynamics simulations to prioritize derivatives with favorable binding free energies (< –8 kcal/mol) .

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